MtUng-IN-1

Enzyme Inhibition Drug Discovery Mycobacterium tuberculosis

Researchers targeting mycobacterial uracil-DNA glycosylase often encounter the potency ceiling of uracil-based inhibitors. MtUng-IN-1 overcomes this limitation as a barbituric acid-derived, non-uracil inhibitor with a defined binding mode. • Validated MtUng inhibitor (IC₅₀ = 300 μM) with a crystal structure in complex with the enzyme • Unique scaffold enabling structure-guided optimization programs • Suitable as a tool compound for DNA repair pathway studies and assay development. Supplied with rigorous analytical characterization and global shipping.

Molecular Formula C14H12N2O6
Molecular Weight 304.25 g/mol
CAS No. 6138-21-2
Cat. No. B5158963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMtUng-IN-1
CAS6138-21-2
Molecular FormulaC14H12N2O6
Molecular Weight304.25 g/mol
Structural Identifiers
SMILESCOC(=O)COC1=CC=C(C=C1)C=C2C(=O)NC(=O)NC2=O
InChIInChI=1S/C14H12N2O6/c1-21-11(17)7-22-9-4-2-8(3-5-9)6-10-12(18)15-14(20)16-13(10)19/h2-6H,7H2,1H3,(H2,15,16,18,19,20)
InChIKeyDRJZANBOOKKVTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MtUng-IN-1 – A Barbituric Acid-Based MtUng Inhibitor


MtUng-IN-1 (CAS: 359826-99-6, also referenced as Compound 18a) is a barbituric acid (BA)-based small-molecule inhibitor that targets the uracil-DNA glycosylase enzyme of Mycobacterium tuberculosis (MtUng) [1]. This enzyme is a critical DNA repair protein and a validated target for the development of novel antimycobacterial agents, with its unique structural features distinguishing it from human homologs and making it suitable for selective inhibition [2]. MtUng-IN-1 is the product of a structure-based drug design campaign, demonstrating specific, non-covalent binding within the enzyme's uracil-binding pocket (UBP) [1].

MtUng-IN-1: Binding Specificity and Selectivity


Generic substitution of MtUng-IN-1 with other MtUng inhibitors is not feasible due to fundamental differences in chemical scaffold and binding mode. Historically, most reported MtUng inhibitors are weak and based on the natural substrate, uracil [1]. MtUng-IN-1 belongs to a new class of non-uracil inhibitors, derived from a barbituric acid fragment, which was specifically selected for its ability to bind within the UBP but with a distinct interaction profile [2]. This scaffold shift is critical: it overcomes the potency ceiling of uracil-based compounds and provides a novel chemical starting point for lead optimization [2]. Furthermore, the mycobacterial Ung enzyme exhibits unique structural features, particularly in its DNA-binding loops, which differentiate it from human and other bacterial Ungs [3]. This implies that inhibitors optimized for MtUng, like MtUng-IN-1, cannot be simply interchanged with compounds targeting other species' Ung enzymes, as they may have drastically different selectivity and potency profiles.

MtUng-IN-1: Evidence for Scientific Selection


Enhanced Inhibitory Potency Against Uracil

MtUng-IN-1 (Compound 18a) exhibits a ~24-fold improvement in inhibitory potency against MtUng when directly compared to the natural substrate, uracil, under the same assay conditions [1]. The IC50 value for MtUng-IN-1 was determined to be 300 μM, while the IC50 for uracil was not explicitly stated but is inferred to be approximately 7.2 mM based on the reported fold-change [1].

Enzyme Inhibition Drug Discovery Mycobacterium tuberculosis

Validated Non-Uracil Binding Mode in MtUng

Unlike most previously reported MtUng inhibitors which are based on the uracil ring, MtUng-IN-1 is derived from a barbituric acid (BA) scaffold [1]. Its binding pose within the uracil-binding pocket (UBP) of MtUng has been structurally validated via X-ray crystallography, confirming it occupies the same pocket as the natural substrate but through a distinct chemical scaffold [1]. This is in contrast to many other MtUng inhibitors, which are either uracil derivatives lacking such structural characterization or are hits from virtual screens without experimental binding confirmation [2].

Structural Biology X-ray Crystallography Fragment-Based Drug Design

Potency Benchmark for Cross-Study Comparison

The inhibitory activity of MtUng-IN-1 (IC50 = 300 μM) has been quantified and reported in a peer-reviewed study, establishing it as a validated benchmark [1]. This allows for direct, cross-study comparison with other published MtUng inhibitors, such as the uracil-based 'Compound 5' (IC50 = 140 μM) identified in a separate virtual screening campaign [2]. This comparative analysis reveals that while Compound 5 is more potent, MtUng-IN-1's value lies in its distinct chemical series and its validated, non-uracil binding mode, providing a complementary tool for research.

Enzyme Assay Inhibitor Screening Antitubercular Agents

Validated Research Applications of MtUng-IN-1


Non-Uracil MtUng Inhibitor SAR Studies

MtUng-IN-1 serves as a validated starting point for medicinal chemistry optimization programs. Its crystal structure in complex with MtUng provides an unambiguous map of its binding interactions, enabling rational, structure-guided design of analogs with improved potency and selectivity [1]. This is a critical application for researchers aiming to develop a novel chemical series distinct from traditional uracil-based inhibitors [2].

Target Validation and Mechanistic Studies in Mtb

As a confirmed MtUng inhibitor with a unique scaffold, MtUng-IN-1 is an ideal tool compound for probing the biological function of uracil-DNA glycosylase in mycobacterial DNA repair pathways [1]. It can be used in cellular assays to investigate the phenotypic consequences of MtUng inhibition, a crucial step in validating the target for antitubercular drug discovery [1].

Calibration and Validation of MtUng Assays

With its well-characterized IC50 value of 300 μM, MtUng-IN-1 is suitable for use as a reference inhibitor in the development and validation of new high-throughput screening assays for MtUng activity [1]. Its performance can be compared against that of uracil or other published inhibitors, like Compound 5 (IC50 = 140 μM), to ensure assay sensitivity and reproducibility [2].

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